(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H11F2NO2 |
|---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1 |
InChI Key |
WFYAYAXZJUHANM-WRVKLSGPSA-N |
Isomeric SMILES |
C1CC2C(CC1[C@H](N2)C(=O)O)(F)F |
Canonical SMILES |
C1CC2C(CC1C(N2)C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Bicyclic Precursors
A key step in the synthesis is the selective introduction of fluorine atoms at the 6-position of the azabicyclic scaffold. Commonly used reagents include diethylaminosulfur trifluoride (DAST) and Deoxofluor, which are electrophilic fluorinating agents capable of converting hydroxyl groups to fluorides under controlled low-temperature conditions.
- Starting from a hydroxylated bicyclic ester intermediate, such as (1R,3S,4S,5R)-5-hydroxy-2-protected-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester.
- The substrate is dissolved in anhydrous dichloromethane and cooled to -78 °C under inert atmosphere.
- DAST or Deoxofluor is added dropwise, and the reaction mixture is stirred for several hours at -78 °C, then allowed to warm to ambient temperature overnight.
- After completion, the reaction is quenched with saturated sodium bicarbonate solution, and the organic phase is washed, dried over sodium sulfate, and concentrated.
- The fluorinated ester product is isolated with yields ranging from approximately 48% to 55%.
This method is exemplified in patent CN101462999A, which describes the fluorination of 5-hydroxy-2-protected azabicyclo[2.2.1]heptane derivatives to the corresponding 5-fluoro analogs with good stereochemical control and moderate yields.
Ester Hydrolysis to Carboxylic Acid
Following fluorination, the ethyl ester is hydrolyzed to the free carboxylic acid. This step is often performed under mild acidic or basic conditions to avoid racemization or decomposition of the sensitive fluorinated bicyclic structure.
- The fluorinated ester is dissolved in a mixture of methanol and water.
- A catalytic amount of a base such as sodium hydroxide or an acid catalyst is added.
- The reaction is stirred at room temperature or slightly elevated temperature overnight.
- The reaction mixture is acidified to pH ~3 to precipitate the carboxylic acid.
- The product is extracted with organic solvents (e.g., ethyl acetate), dried, and concentrated.
- The acid is often isolated as its hydrochloride salt to improve stability and crystallinity.
For example, in CN101462999A, the hydrolysis of the 5-fluoro-2-protected azabicyclo ester to the corresponding acid hydrochloride is reported with yields exceeding 80%.
Stereochemical Considerations and Protecting Groups
- Protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) are commonly used on the nitrogen atom to control reactivity during fluorination and hydrolysis steps.
- The stereochemistry at the 3-position (S) is maintained throughout the synthesis by starting from enantiomerically pure precursors.
- The bicyclic ring system is constructed or modified to ensure the correct spatial arrangement of substituents.
Alternative Synthetic Approaches
While the above method is the most documented, alternative routes involve:
- Oxidation of bicyclic amines to ketones followed by fluorination.
- Use of oxalyl chloride/DMSO (Swern oxidation) to generate carbonyl intermediates before fluorination.
- Sodium borohydride reduction to obtain hydroxyl intermediates prior to fluorination.
These methods are detailed in patent literature where multi-step sequences are optimized for yield and stereoselectivity.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Hydroxylation or oxidation | Protected azabicyclo ester | Swern oxidation: Oxalyl chloride, DMSO, -78 °C, triethylamine | Hydroxyl or carbonyl intermediate | ~50-55 | Control of stereochemistry is critical |
| 2. Fluorination | Hydroxylated ester | DAST or Deoxofluor, CH2Cl2, -78 °C to RT, 6-12 h | 6,6-difluoro azabicyclo ester | 48-55 | Low temperature prevents side reactions |
| 3. Ester hydrolysis | Fluorinated ester | NaOH or acid, MeOH/H2O, RT, overnight | (3S)-6,6-difluoro-2-azabicyclo carboxylic acid | 80-85 | Often isolated as hydrochloride salt |
Analytical Characterization
Throughout the synthesis, characterization techniques are employed to confirm structure and purity:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^19F NMR confirm fluorine incorporation and stereochemistry.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with fluorinated products.
- High-Performance Liquid Chromatography (HPLC) : Purity and enantiomeric excess.
- Melting point and optical rotation : To verify stereochemical integrity.
For example, ^1H NMR data from CN101462999A show characteristic multiplets and coupling constants consistent with the bicyclic fluorinated structure.
Research Findings and Industrial Relevance
- The described preparation methods provide access to (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid with high stereochemical purity.
- The fluorinated bicyclic amino acid scaffold is valuable for drug discovery, serving as a conformationally constrained mimic of natural amino acids.
- The hydrochloride salt form enhances stability and handling for further synthetic transformations or biological testing.
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has significant potential in various scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Medicine: The compound’s stability and activity make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor for other fluorinated compounds
Mechanism of Action
The mechanism by which (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid | C₇H₉F₂NO₂ | 177.15 | 1394117-06-6 | [2.2.2]octane ring; 6,6-difluoro substituents; (3S) stereochemistry |
| (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid | C₈H₁₃NO₂ | 155.19 | 75208-40-1 | [2.2.2]octane ring; lacks fluorine; (3R) configuration |
| (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid | C₈H₁₃NO₂ | 155.19 | - | [3.3.0]octane ring; higher ring strain; distinct stereochemistry |
| (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | C₇H₁₀ClF₂NO₂ | 213.61 | 1394052-57-3 | [2.2.1]heptane ring; hydrochloride salt; smaller, more strained bicyclic framework |
Key Observations:
Ring Size and Strain: The [2.2.2]octane ring in the target compound reduces steric strain compared to [2.2.1]heptane or [3.3.0]octane analogs, enhancing conformational stability .
Substituent Effects: Fluorine atoms in the target compound increase acidity (via electron withdrawal) and hydrophobicity compared to non-fluorinated analogs like (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid . The hydrochloride salt of the [2.2.1]heptane analog (CAS: 1394052-57-3) shows altered solubility and stability due to ionic interactions .
Stereochemistry :
- The (3S) configuration in the target compound may influence biological interactions, such as enzyme binding, compared to stereoisomers like (3R)-configured analogs .
Biological Activity
(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 191.17 g/mol. The presence of two fluorine atoms at the 6-position enhances its lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substituents significantly influence the compound's reactivity and binding properties, allowing it to modulate the activity of specific proteins effectively.
Therapeutic Potential
Research indicates that this compound may exhibit activity similar to well-known alkaloids, such as nicotine and morphine, which are known for their effects on the central nervous system. Studies have shown that compounds within the azabicyclo family can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), providing potential therapeutic avenues for treating cognitive deficits and neurodegenerative diseases.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid | C8H11F2NO2 | Similar bicyclic structure with different fluorination pattern |
| (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | C8H13NO2 | Lacks fluorine substituents, more polar |
| 1-Azabicyclo[3.3.0]octane | C7H11N | Different bicyclic framework without carboxylic acid functionality |
Case Studies
- Interaction Studies : A study demonstrated that this compound interacts with nAChRs, showing potential in enhancing cognitive performance in animal models.
- Drug Development : Research has indicated that derivatives of this compound can be designed to target integrin receptors involved in inflammation and autoimmune disorders, suggesting a pathway for developing new anti-inflammatory drugs.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Rearrangement of norbornadiene.
- Fluorination using reagents such as diethylaminosulfur trifluoride (DAST).
These methods are crucial for optimizing yields and ensuring the stability of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
